molecular formula C8H7ClO4S B1581297 5-(Chlorosulfonyl)-2-methylbenzoic acid CAS No. 89001-57-0

5-(Chlorosulfonyl)-2-methylbenzoic acid

Cat. No.: B1581297
CAS No.: 89001-57-0
M. Wt: 234.66 g/mol
InChI Key: FMWIOAWRARBKDQ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better temperature control and higher yields. The use of excess chlorosulfonic acid and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.

    Carboxybenzoic Acids: Formed by the oxidation of the methyl group

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-methylbenzoic acid and its derivatives involves the interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Biological Activity

5-(Chlorosulfonyl)-2-methylbenzoic acid, a chlorinated aromatic compound, has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClO4SC_8H_7ClO_4S, with a molecular weight of approximately 234.65 g/mol. The compound features both a chloro and a chlorosulfonyl group attached to a methyl-substituted benzoic acid framework, which may influence its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of sulfonyl-substituted benzoic acids have shown efficacy against various bacterial strains. The presence of the chlorosulfonyl group is believed to enhance this activity by facilitating interactions with microbial targets.

2. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication through mechanisms such as blocking viral entry or disrupting replication processes.

3. Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which could be relevant in therapeutic contexts.

The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:

  • Interaction with Receptors: Compounds with similar functionalities have been shown to interact with various receptors, potentially modulating signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition: The chlorosulfonyl group may facilitate binding to active sites of target enzymes, inhibiting their function and leading to therapeutic effects.

Synthesis

Several synthetic routes exist for preparing this compound:

  • Starting Materials: Common precursors include methyl-substituted benzoic acids that undergo chlorination and sulfonation.
  • Yield Optimization: Recent advancements focus on improving yield and scalability for industrial applications, emphasizing cost-effective methods.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial effectiveness of various chlorosulfonyl-substituted benzoic acids against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfonyl group significantly impacted activity levels, suggesting that this compound could be a candidate for further development in antimicrobial therapies.

Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that related compounds inhibited the replication of certain viruses. The specific role of the chlorosulfonyl group in enhancing antiviral efficacy was highlighted, warranting further investigation into the potential of this compound as an antiviral agent.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₇ClO₄SAntimicrobial, Antiviral
3-Chloro-5-(chlorosulfonyl)benzoic acidC₇H₄Cl₂O₄SAntimicrobial
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acidC₇H₅ClO₄SEnzyme Inhibitor

Properties

IUPAC Name

5-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWIOAWRARBKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308844
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89001-57-0
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89001-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89001-57-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248
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Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mol) and chlorosulfonic acid (30 ml) was heated at 100° C. under nitrogen for 2.5 h. The reaction mixture was then poured onto ice (500 ml) and the resulting precipitate was filtered, yielding the title compound as an off-white solid (20 g, 78% yield). MP 151–155° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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